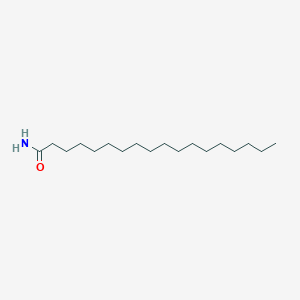

Octadecanamide

概要

説明

ステアアミド(別名オクタデカンアミド)は、ステアリン酸から誘導された第一級脂肪酸アミドです。水に不溶性で有機溶媒に可溶性の白色ワックス状固体です。 ステアアミドは、優れた潤滑性、ブロッキング防止性、離型性を持つため、様々な業界で広く使用されています .

2. 製法

合成経路と反応条件: ステアアミドは、通常、ステアリン酸とアンモニアまたはアミンを反応させることで合成されます。このプロセスでは、ステアリン酸を融点まで加熱してからアンモニアガスを導入します。 反応によりアンモニウム塩が生成され、その後脱水反応によってステアアミドが生成されます .

工業的生産方法: 工業的には、ステアアミドは、制御された条件下でステアリン酸を加熱し、アンモニアガスを導入することで製造されます。反応は、完全な変換を確実にするために高温(約200℃)で行われます。 生成物はその後、エタノールからの再結晶によって精製され、高純度のステアアミドが得られます .

準備方法

Synthetic Routes and Reaction Conditions: Stearamide is typically synthesized through the reaction of stearic acid with ammonia or amines. The process involves heating stearic acid to its melting point and then introducing ammonia gas. The reaction forms an ammonium salt, which is subsequently dehydrated to yield stearamide .

Industrial Production Methods: In industrial settings, stearamide is produced by heating stearic acid and introducing ammonia gas under controlled conditions. The reaction is carried out at elevated temperatures (around 200°C) to ensure complete conversion. The product is then purified through recrystallization from ethanol, resulting in high-purity stearamide .

化学反応の分析

反応の種類: ステアアミドは、以下の様な様々な化学反応を起こします。

アミド化: カルボン酸と反応してアミドを生成します。

加水分解: 水と反応してステアリン酸とアンモニアを生成します。

酸化: 酸化剤と反応してステアリン酸を生成します.

一般的な試薬と条件:

アミド化: カルボン酸、リン酸などの触媒、高温。

加水分解: 水、酸性または塩基性条件。

酸化: 過マンガン酸カリウムなどの酸化剤.

主な生成物:

アミド化: ステアアミドの生成。

加水分解: ステアリン酸とアンモニアの生成。

酸化: ステアリン酸の生成.

4. 科学研究での用途

ステアアミドは、科学研究で様々な用途を持っています。具体的には以下のような用途があります。

化学: ポリマー加工における潤滑剤および離型剤として使用されます。

生物学: 薬物送達のための脂質ナノ粒子の調製に使用されます。

医学: 細胞毒性と魚毒性を持つ可能性があることが研究されています。

科学的研究の応用

Chemistry

- Lubricant and Release Agent : Octadecanamide is extensively used in polymer processing as a lubricant and release agent. Its ability to reduce friction and enhance the release of molded parts makes it valuable in manufacturing processes.

- Surface Modifier : It acts as an interfacial agent that reduces surface energy, thereby improving the compatibility of substrates with coating materials.

Biology

- Lipid Nanoparticle Preparation : In biological research, this compound is employed in the formulation of lipid nanoparticles for drug delivery systems. These nanoparticles enhance the bioavailability of therapeutic agents.

- Cell Signaling : The compound has been studied for its role in cell signaling pathways, particularly in relation to membrane dynamics and receptor interactions.

Medicine

- Cytotoxic Activity : Research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis in malignant cells while sparing normal cells. This property suggests its potential as a candidate for cancer therapy.

- Anti-inflammatory Properties : It acts as an agonist for peroxisome proliferator-activated receptor alpha (PPAR-α), which is crucial for regulating inflammation and lipid metabolism. This suggests potential applications in managing inflammatory diseases.

Industry

- Anti-blocking Agent : this compound is utilized as an anti-blocking agent in plastic films, preventing layers from sticking together during storage and handling.

- Dispersing Agent : It serves as a dispersing agent in pigments and dyes, enhancing the stability and uniformity of color formulations.

This compound displays several notable biological activities:

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Exhibits significant antimicrobial activity against various pathogens | |

| Anti-inflammatory | Modulates inflammatory responses through PPAR-α activation | |

| Antioxidant Activity | Scavenges free radicals, protecting cells from oxidative stress | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. Results demonstrated its effectiveness as a natural preservative in food and cosmetic formulations, highlighting its potential for broader applications in health care products.

Case Study 2: Membrane Interaction

Research focused on how this compound integrates into lipid bilayers, affecting membrane permeability and fluidity. This study provided insights into its influence on cellular processes such as signaling and transport mechanisms, which are critical for drug delivery applications.

Case Study 3: Therapeutic Applications

Investigations into the use of this compound for treating metabolic disorders have shown promising results. The compound's ability to modulate metabolic pathways suggests potential therapeutic benefits in conditions such as obesity and diabetes.

作用機序

ステアアミドは、主にその物理的特性によって効果を発揮します。潤滑剤として、表面間の摩擦を軽減します。生物学的用途では、ステアアミドは細胞膜と相互作用し、その流動性と透過性に影響を与える可能性があります。 細胞毒性と魚毒性に関与する正確な分子標的と経路はまだ調査中です .

類似の化合物:

オレアミド: 潤滑性とブロッキング防止性を持つ、別の脂肪酸アミド。

エチレンビス(ステアアミド): 熱安定性と潤滑性が向上したビスアミド

比較:

ステアアミド vs オレアミド: 両方の化合物は潤滑剤とブロッキング防止剤として使用されますが、オレアミドの融点は低く、低温での効果が高くなります。

ステアアミド vs エチレンビス(ステアアミド): エチレンビス(ステアアミド)は、ステアアミドよりも熱安定性に優れており、高温での用途に使用されます。一方、ステアアミドは汎用潤滑剤として好まれます

ステアアミドは、その独特の特性の組み合わせにより、様々な分野で数多くの用途を持つ汎用性の高い化合物です。その合成の容易さと潤滑剤および離型剤としての有効性は、研究と産業の両方において、ステアアミドが引き続き重要な役割を果たすことを保証しています。

類似化合物との比較

Oleamide: Another fatty acid amide with similar lubricating and anti-blocking properties.

Ethylene bis(stearamide): A bis-amide with enhanced thermal stability and lubricating properties

Comparison:

Stearamide vs. Oleamide: Both compounds are used as lubricants and anti-blocking agents, but oleamide has a lower melting point and is more effective at lower temperatures.

Stearamide vs. Ethylene bis(stearamide): Ethylene bis(stearamide) offers better thermal stability and is used in high-temperature applications, whereas stearamide is preferred for general-purpose lubrication

Stearamide’s unique combination of properties makes it a versatile compound with numerous applications across various fields. Its ease of synthesis and effectiveness as a lubricant and release agent ensure its continued relevance in both research and industry.

生物活性

Octadecanamide, also known as stearamide, is a fatty amide derived from stearic acid. It has garnered attention due to its diverse biological activities and potential applications in various fields, including pharmaceuticals, cosmetics, and materials science. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

This compound has the molecular formula and a molecular weight of 281.5 g/mol. It is classified as a secondary metabolite and is known for its role as a signaling molecule and potential defense compound in various biological systems .

1. Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative in food and cosmetic formulations .

2. Anti-inflammatory Effects

This compound has shown promising anti-inflammatory properties. It acts as an agonist for peroxisome proliferator-activated receptor alpha (PPAR-α), which plays a crucial role in regulating inflammation and lipid metabolism. This activity suggests that this compound could be beneficial in managing inflammatory diseases .

3. Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities. Studies indicate that this compound can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of aging and chronic diseases where oxidative damage is a contributing factor .

4. Cytotoxicity

Research indicates that this compound may possess cytotoxic effects against certain cancer cell lines. Its mechanism of action involves inducing apoptosis in malignant cells while sparing normal cells, making it a potential candidate for cancer therapy .

Data Table: Biological Activities of this compound

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against various pathogens | |

| Anti-inflammatory | PPAR-α agonist | |

| Antioxidant | Free radical scavenging | |

| Cytotoxic | Induces apoptosis in cancer cells |

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial counts with minimal inhibitory concentrations (MICs) lower than those of conventional preservatives, highlighting its potential use in food preservation .

Case Study 2: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory effects of this compound revealed that it reduces the expression of pro-inflammatory cytokines in macrophages. This effect was attributed to its activation of PPAR-α pathways, which modulate inflammatory responses .

Toxicological Profile

The safety profile of this compound is generally favorable, with studies indicating low toxicity levels. It is not classified as hazardous based on available data, which suggests minimal risk for acute toxicity or genotoxicity in humans . Its low solubility limits its bioavailability, further supporting its safety as an ingredient in consumer products.

特性

IUPAC Name |

octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H2,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRFLYHAGKPMFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027025 | |

| Record name | Octadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Pellets or Large Crystals, Colorless solid; [Hawley] Beige powder; [MSDSonline], Solid | |

| Record name | Octadecanamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stearic acid amide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7204 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Octadecanamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034146 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

BP: 250 °C at 12 mm Hg | |

| Record name | Stearic acid amide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water, Very soluble in ethyl ether, chloroform, Slightly soluble in alcohol and ether | |

| Record name | Stearic acid amide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.004 [mmHg] | |

| Record name | Stearic acid amide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7204 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Leaflets from alcohol, Colorless | |

CAS No. |

124-26-5 | |

| Record name | Stearamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stearic acid amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66462 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stearamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQX129FH1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Stearic acid amide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octadecanamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034146 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

107 °C, 109 °C | |

| Record name | Stearic acid amide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/723 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Octadecanamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034146 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。